An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis and characterization of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a robust and reproducible synthetic pathway, starting from the readily available 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. Each synthetic step is meticulously described, including the rationale behind the choice of reagents and reaction conditions. Furthermore, this guide outlines a complete workflow for the structural elucidation and purity assessment of the final compound, employing a suite of modern analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected data and key spectral features are discussed to aid in the successful identification and characterization of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The pyrazole scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of a carbothioamide functionality at the 5-position of the 1,3-dimethyl-1H-pyrazole core is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities or material properties.
This guide presents a detailed, two-step synthetic protocol for the preparation of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide from its corresponding carboxylic acid. The synthesis involves the initial conversion of the carboxylic acid to the more reactive acid chloride, followed by amidation and a subsequent thionation reaction. The choice of this synthetic strategy is predicated on its high efficiency and the ready availability of the starting materials.
A thorough characterization of the synthesized compound is paramount to confirm its identity and purity. This guide provides a comprehensive overview of the analytical techniques to be employed for this purpose, including detailed discussions on the expected outcomes for 1H NMR, 13C NMR, IR, and MS analyses.
Synthetic Pathway and Experimental Protocols
The synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide is accomplished via a two-step process starting from 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. The overall synthetic scheme is depicted below.
Caption: Overall synthetic workflow for 1,3-Dimethyl-1H-pyrazole-5-carbothioamide.
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide
The initial step involves the conversion of the carboxylic acid to the corresponding primary amide. This is achieved by first activating the carboxylic acid as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia. The use of thionyl chloride is advantageous due to the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed.
Protocol:
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To a stirred solution of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
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Slowly add thionyl chloride (1.5 eq) to the mixture at 0 °C.
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Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete as monitored by TLC.
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Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
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Dissolve the crude acid chloride in fresh anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).
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Stir the mixture vigorously for 1-2 hours at 0 °C and then allow it to warm to room temperature.
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Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1,3-Dimethyl-1H-pyrazole-5-carboxamide.
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Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide
The final step is the thionation of the synthesized carboxamide to the desired carbothioamide. Lawesson's reagent is a widely used and effective thionating agent for this transformation. The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group with the reactive dithiophosphine ylide species generated from Lawesson's reagent.
Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.
Protocol:
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In a round-bottom flask, dissolve 1,3-Dimethyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous toluene or dioxane.
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Add Lawesson's reagent (0.5 eq) to the solution.
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Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the pure 1,3-Dimethyl-1H-pyrazole-5-carbothioamide.
Characterization of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
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¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups and the proton on the pyrazole ring. The N-methyl group will likely appear as a singlet around 3.8-4.0 ppm, while the C-methyl group will be a singlet at a higher field, around 2.2-2.4 ppm. The pyrazole ring proton (H4) should appear as a singlet in the aromatic region, typically around 6.0-6.5 ppm. The protons of the thioamide group (-CSNH₂) will likely appear as two broad singlets at a lower field due to restricted rotation around the C-N bond and exchange with the solvent.
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¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework. The carbon of the thioamide group (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-210 ppm. The carbons of the pyrazole ring will appear in the aromatic region, and the two methyl carbons will be observed at a higher field.
| Assignment | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) |
| N-CH₃ | 3.8 - 4.0 (s, 3H) | ~35-40 |
| C-CH₃ | 2.2 - 2.4 (s, 3H) | ~10-15 |
| Pyrazole H4 | 6.0 - 6.5 (s, 1H) | ~105-110 |
| C=S | - | ~190-210 |
| Pyrazole C3 | - | ~145-150 |
| Pyrazole C5 | - | ~135-140 |
| -CSNH₂ | broad s | - |
Table 1: Predicted NMR Data for 1,3-Dimethyl-1H-pyrazole-5-carbothioamide
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide is expected to show characteristic absorption bands for the N-H and C=S stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (thioamide) | 3300 - 3100 (broad) |
| C-H stretch (aromatic/aliphatic) | 3100 - 2850 |
| C=N stretch (pyrazole ring) | 1600 - 1500 |
| C=S stretch (thioamide) | 1200 - 1000 |
Table 2: Key IR Absorption Bands for 1,3-Dimethyl-1H-pyrazole-5-carbothioamide
The presence of a strong band in the 1200-1000 cm⁻¹ region, corresponding to the C=S stretch, and the absence of a strong carbonyl (C=O) band around 1650-1700 cm⁻¹ will be indicative of a successful thionation.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound. The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide. The fragmentation pattern of pyrazoles often involves the loss of HCN and N₂. The presence of the carbothioamide group may lead to characteristic fragmentation pathways involving the loss of H₂S or the thioamide moiety.
Conclusion
This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide. The described two-step synthetic route, involving the formation of a carboxamide intermediate followed by thionation with Lawesson's reagent, provides an efficient means of accessing this target molecule. The comprehensive characterization workflow, utilizing NMR, IR, and MS, ensures the unambiguous confirmation of the product's structure and purity. This guide is intended to serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science, facilitating the exploration of this and related pyrazole derivatives.
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